molecular formula C12H8N4 B8722343 2,6,8,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene CAS No. 77762-30-2

2,6,8,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene

Cat. No.: B8722343
CAS No.: 77762-30-2
M. Wt: 208.22 g/mol
InChI Key: NZCNBDIYEPILFR-UHFFFAOYSA-N
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Description

6H-Pyrimido(2’,1’:2,3)imidazo(4,5-b)indole is a complex heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique fused ring structure, which combines elements of pyrimidine, imidazole, and indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrimido(2’,1’:2,3)imidazo(4,5-b)indole typically involves multi-step reactions that require precise control of reaction conditions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyrimidine with an indole derivative in the presence of a dehydrating agent can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of 6H-Pyrimido(2’,1’:2,3)imidazo(4,5-b)indole may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6H-Pyrimido(2’,1’:2,3)imidazo(4,5-b)indole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

6H-Pyrimido(2’,1’:2,3)imidazo(4,5-b)indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6H-Pyrimido(2’,1’:2,3)imidazo(4,5-b)indole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . The pathways involved in its mechanism of action can vary depending on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Pyrimido(2’,1’:2,3)imidazo(4,5-b)indole stands out due to its unique fused ring structure, which combines elements of pyrimidine, imidazole, and indoleCompared to similar compounds, it offers a broader range of chemical and biological interactions, making it a valuable tool in various research fields .

Properties

CAS No.

77762-30-2

Molecular Formula

C12H8N4

Molecular Weight

208.22 g/mol

IUPAC Name

2,6,8,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene

InChI

InChI=1S/C12H8N4/c1-2-5-9-8(4-1)10-11(14-9)16-7-3-6-13-12(16)15-10/h1-7,14H

InChI Key

NZCNBDIYEPILFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N4C=CC=NC4=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 9.0 g of analytically pure 3-nitroso-2-phenylimidazo(1,2-a)pyrimidine (0.04 mol) and 10 ml of 97% triethylphosphite (0.05 mol) in 50 ml of anhydrous toluene is refluxed for 1 hour with stirring and under a constant flow of dry nitrogen gas. The temperature of the oil bath is kept between 110° and 120° C. After cooling the solvent and excess triethylphosphite are removed by vacuum distillation at 0.2 Torr. The temperature of the oil bath was kept under 120° C. during the distillation. The residue, which is a thick liquid, is kept overnight at 0° C. during which time it solidifies. The solid is washed on a glass filter with cold carbon tetrachloride and then recrystallized from CCl4. Yield about 5 g, m.p. 96° to 98° C.
Quantity
0.04 mol
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reactant
Reaction Step One
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10 mL
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reactant
Reaction Step One
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50 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

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